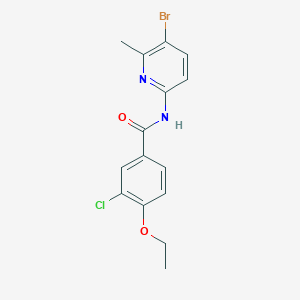
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide (BMPEB) is a chemical compound that has been extensively studied for its potential therapeutic applications. BMPEB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide may act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which plays a critical role in the regulation of neuronal excitability. By enhancing the activity of the GABA receptor, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide may reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and antidepressant effects, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects are thought to be mediated by the modulation of various signaling pathways and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized in high purity, making it ideal for use in pharmacological studies. However, there are also several limitations to the use of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide in lab experiments. For example, it has relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide. One promising direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide and to identify potential molecular targets for its activity. Finally, the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide could facilitate its use in future research.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 5-bromo-6-methylpyridin-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to yield N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide in high purity.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide exhibits anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of epilepsy, anxiety, and depression.
properties
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide |
|---|---|
Molecular Formula |
C15H14BrClN2O2 |
Molecular Weight |
369.64 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-3-21-13-6-4-10(8-12(13)17)15(20)19-14-7-5-11(16)9(2)18-14/h4-8H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
AVFRHCKLJZSWGB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)



![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)